
Dorsmanin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dorsmanin I is a naturally occurring compound isolated from the plant species Dorstenia mannii. It belongs to the class of prenylated flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential antimicrobial and cytotoxic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dorsmanin I typically involves the extraction from the plant Dorstenia mannii using methanol. The methanol extract is then subjected to various chromatographic techniques to isolate this compound along with other related compounds .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes from the plant source.
Analyse Des Réactions Chimiques
Types of Reactions
Dorsmanin I can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the reactivity of prenylated flavonoids.
Biology: Dorsmanin I exhibits antimicrobial activity against yeast, Mycobacteria, and Gram-negative bacteria.
Industry: While its industrial applications are still under exploration, its antimicrobial properties suggest potential use in developing natural preservatives.
Mécanisme D'action
The mechanism by which Dorsmanin I exerts its effects involves multiple molecular targets and pathways. Its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. The cytotoxic effects on cancer cells may involve the induction of apoptosis through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Dorsmanin I can be compared with other prenylated flavonoids such as:
- Dorsmanin A
- Dorsmanin B
- Dorsmanin C
- Dorsmanin D
- Dorsmanin E
- Dorsmanin F
- Dorsmanin G
Uniqueness
What sets this compound apart from its analogs is its specific antimicrobial spectrum and cytotoxic profile. While other dorsmanins also exhibit biological activities, this compound has shown unique efficacy against certain microbial strains and cancer cell lines .
Propriétés
Formule moléculaire |
C25H26O6 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(8S)-8-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-16-23-15(9-10-25(3,4)31-23)22(29)21-19(28)12-20(30-24(16)21)14-6-8-17(26)18(27)11-14/h5-6,8-11,20,26-27,29H,7,12H2,1-4H3/t20-/m0/s1 |
Clé InChI |
MUADCOGGQPLCBH-FQEVSTJZSA-N |
SMILES isomérique |
CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
SMILES canonique |
CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





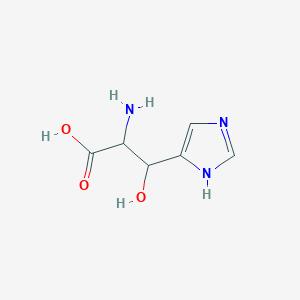
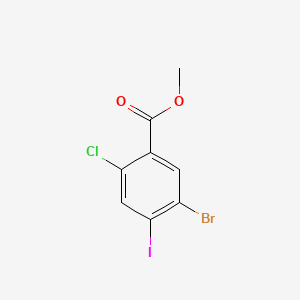

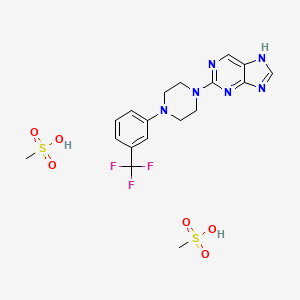

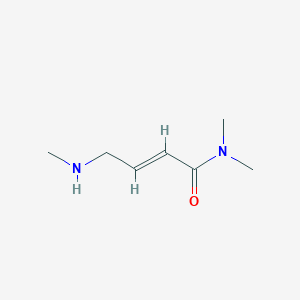
![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
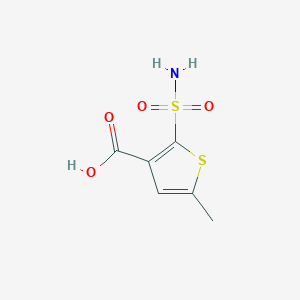
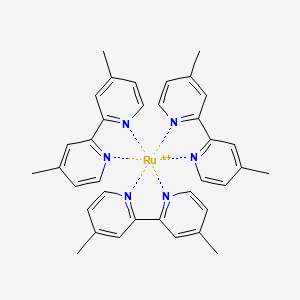

![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)
